molecular formula C22H25ClN2O5 B11479766 2-(4-chlorophenyl)-N-({5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)ethanamine

2-(4-chlorophenyl)-N-({5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)ethanamine

Cat. No.: B11479766
M. Wt: 432.9 g/mol
InChI Key: FHDFOOLEZAEVSE-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENYL)ETHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE: is a complex organic compound characterized by its unique chemical structure. This compound features a chlorophenyl group, a benzodioxol group, and an oxazolyl group, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENYL)ETHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE typically involves multi-step organic reactions. The initial step often includes the preparation of the chlorophenyl ethylamine derivative, followed by the introduction of the benzodioxol and oxazolyl groups through various coupling reactions. These reactions are usually carried out under controlled conditions, such as specific temperatures, pH levels, and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key factors include the selection of raw materials, reaction optimization, and waste management.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENYL)ETHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE: undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

The reactions are generally carried out under controlled conditions, such as specific temperatures, pressures, and the presence of catalysts or solvents. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

2-(4-CHLOROPHENYL)ETHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)ETHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

2-(4-CHLOROPHENYL)ETHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE: can be compared with other similar compounds, such as:

The uniqueness of 2-(4-CHLOROPHENYL)ETHYLMETHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHYL)AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H25ClN2O5

Molecular Weight

432.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[[5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]methyl]ethanamine

InChI

InChI=1S/C22H25ClN2O5/c1-26-20-15(10-19-21(22(20)27-2)29-13-28-19)9-18-11-17(25-30-18)12-24-8-7-14-3-5-16(23)6-4-14/h3-6,10,18,24H,7-9,11-13H2,1-2H3

InChI Key

FHDFOOLEZAEVSE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1CC3CC(=NO3)CNCCC4=CC=C(C=C4)Cl)OCO2)OC

Origin of Product

United States

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